molecular formula C21H18F2N2OS B607097 2-(5-Ethylthiophene-2-yl)-6-fluoro-3-(4-fluorobenzyl)-2,3-dihydroquinazoline-4(1H)-one CAS No. 1542098-94-1

2-(5-Ethylthiophene-2-yl)-6-fluoro-3-(4-fluorobenzyl)-2,3-dihydroquinazoline-4(1H)-one

Cat. No. B607097
M. Wt: 384.44
InChI Key: SVXVTSKHYHQIPJ-UHFFFAOYSA-N
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Description

This would typically include the IUPAC name, any common or trade names, the molecular formula, and a brief summary of the compound’s known uses or significance.



Synthesis Analysis

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Molecular Structure Analysis

This would involve a discussion of the compound’s molecular structure, including its atomic arrangement, bond lengths and angles, and any notable structural features.



Chemical Reactions Analysis

This would involve a study of the compound’s reactivity, including the types of reactions it undergoes, the conditions under which these reactions occur, and the products formed.



Physical And Chemical Properties Analysis

This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, stability, and reactivity.


Scientific Research Applications

Tetrel Bonding Interactions in Ethyl 2-Triazolyl-2-Oxoacetate Derivatives

  • Study Focus : Investigation of tetrel bonding interactions in ethyl 2-triazolyl-2-oxoacetate derivatives, including analysis using Hirshfeld surface analysis and DFT calculations.
  • Key Insight : The study provided insights into how the nucleophilic/electrophilic nature of groups is affected by substituents, influencing interaction energy.
  • Citation : (Ahmed et al., 2020).

Synthesis of Fluoroquinolones

  • Study Focus : Synthesis of fluoroquinolones, including 7-benzoxazol-2-yl and 7-benzothiazol-2-yl derivatives.
  • Key Insight : The compounds were synthesized using the Gould-Jacobs route to the quinoline ring system.
  • Citation : (Richardson et al., 1998).

Antimicrobial Activity of Triazole Derivatives

  • Study Focus : Synthesis of new triazole derivatives bearing quinoline ring and evaluation of their antimicrobial activity.
  • Key Insight : Some compounds demonstrated higher antifungal activity compared to antibacterial activity.
  • Citation : (Yurttaş et al., 2020).

Characterization of Retro-2 Compound

  • Study Focus : Chemical structure and cell protection efficacy of Retro-2 against ribosome-inactivating proteins (RIPs).
  • Key Insight : Retro-2 showed promising results as a RIP inhibitor and requires further chemical characterization.
  • Citation : (Park et al., 2012).

Synthesis of Antioxidant Agents

  • Study Focus : Synthesis of 4-cyclopropyl-5-(2-fluorophenyl) arylhydrazono-2,3-dihydrothiazoles as potential antioxidant agents.
  • Key Insight : Some compounds showed higher antioxidant activity compared to standard antioxidants.
  • Citation : (Pirbasti et al., 2016).

Evaluation as Dual Inhibitor for VEGFR-2 and EGFR Tyrosine Kinases

  • Study Focus : Biological evaluation of a new quinazolinone-based derivative as a potential dual inhibitor for VEGFR-2 and EGFR tyrosine kinases.
  • Key Insight : The compound exhibited potent cytotoxic activity against human cancer cell lines.
  • Citation : (Riadi et al., 2021).

Safety And Hazards

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Future Directions

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Please consult with a qualified professional or researcher for a comprehensive analysis of this compound. They would have access to specialized databases and resources, and the expertise necessary to interpret and analyze this information.


properties

IUPAC Name

2-(5-ethylthiophen-2-yl)-6-fluoro-3-[(4-fluorophenyl)methyl]-1,2-dihydroquinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18F2N2OS/c1-2-16-8-10-19(27-16)20-24-18-9-7-15(23)11-17(18)21(26)25(20)12-13-3-5-14(22)6-4-13/h3-11,20,24H,2,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVXVTSKHYHQIPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(S1)C2NC3=C(C=C(C=C3)F)C(=O)N2CC4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18F2N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-Ethylthiophene-2-yl)-6-fluoro-3-(4-fluorobenzyl)-2,3-dihydroquinazoline-4(1H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(5-Ethylthiophene-2-yl)-6-fluoro-3-(4-fluorobenzyl)-2,3-dihydroquinazoline-4(1H)-one
Reactant of Route 2
2-(5-Ethylthiophene-2-yl)-6-fluoro-3-(4-fluorobenzyl)-2,3-dihydroquinazoline-4(1H)-one
Reactant of Route 3
2-(5-Ethylthiophene-2-yl)-6-fluoro-3-(4-fluorobenzyl)-2,3-dihydroquinazoline-4(1H)-one
Reactant of Route 4
2-(5-Ethylthiophene-2-yl)-6-fluoro-3-(4-fluorobenzyl)-2,3-dihydroquinazoline-4(1H)-one
Reactant of Route 5
2-(5-Ethylthiophene-2-yl)-6-fluoro-3-(4-fluorobenzyl)-2,3-dihydroquinazoline-4(1H)-one
Reactant of Route 6
Reactant of Route 6
2-(5-Ethylthiophene-2-yl)-6-fluoro-3-(4-fluorobenzyl)-2,3-dihydroquinazoline-4(1H)-one

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